molecular formula C25H19ClN4O B15018454 3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B15018454
M. Wt: 426.9 g/mol
InChI Key: ZBQOOGVMABWGQS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a tetrahydrobenzimidazoquinazolinone core

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Cyclization: The benzimidazole intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the benzimidazoquinazolinone structure.

    Substitution Reactions: The final steps involve introducing the chlorophenyl and pyridinyl groups through substitution reactions using reagents such as chlorobenzene and pyridine derivatives under specific conditions like reflux or catalytic hydrogenation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature stirring.

Scientific Research Applications

3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies exploring its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique structural features and versatile applications. Similar compounds include:

    Benzimidazoquinazolinones: These compounds share the core structure but differ in the substituents attached, affecting their chemical and biological properties.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups exhibit varying degrees of biological activity, making them useful in different medicinal chemistry applications.

    Pyridinyl Derivatives: These compounds are known for their role in drug design and development, particularly in targeting specific enzymes and receptors.

Properties

Molecular Formula

C25H19ClN4O

Molecular Weight

426.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C25H19ClN4O/c26-18-9-7-15(8-10-18)17-12-20-23(22(31)13-17)24(16-4-3-11-27-14-16)30-21-6-2-1-5-19(21)28-25(30)29-20/h1-11,14,17,24H,12-13H2,(H,28,29)

InChI Key

ZBQOOGVMABWGQS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CN=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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